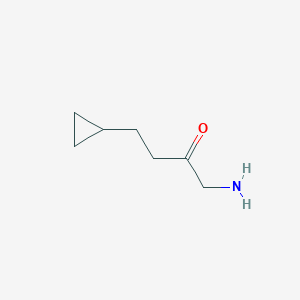

1-Amino-4-cyclopropylbutan-2-one

説明

1-Amino-4-cyclopropylbutan-2-one is a specialized organic compound featuring a butan-2-one backbone with an amino group at position 1 and a cyclopropyl substituent at position 4. The cyclopropyl group is known to confer metabolic stability and conformational rigidity, while the ketone and amine moieties offer sites for further chemical modifications .

Applications: The compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to steric and electronic effects. Cyclopropyl-containing analogs are prevalent in antiviral and anticancer agents due to their enhanced stability and bioavailability.

特性

分子式 |

C7H13NO |

|---|---|

分子量 |

127.18 g/mol |

IUPAC名 |

1-amino-4-cyclopropylbutan-2-one |

InChI |

InChI=1S/C7H13NO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5,8H2 |

InChIキー |

LTGWMWKALJVCAV-UHFFFAOYSA-N |

正規SMILES |

C1CC1CCC(=O)CN |

製品の起源 |

United States |

準備方法

The synthesis of 1-Amino-4-cyclopropylbutan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

化学反応の分析

1-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-Amino-4-cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

類似化合物との比較

4-Phenylbutan-2-amine (CAS 22374-89-6)

- Structure : Features a phenyl group at position 4 and an amine at position 2 on a butane chain.

- Key Differences :

- Functional Group : Lacks the ketone moiety present in the target compound.

- Substituent : Phenyl (aromatic) vs. cyclopropyl (strained aliphatic ring).

- Property Implications: The phenyl group enhances lipophilicity, reducing aqueous solubility compared to the cyclopropyl analog.

3-Amino-1-phenylbutane

- Structure : Amine at position 3 and phenyl at position 1.

- Key Differences: Substituent Position: Altered placement of functional groups affects steric interactions and molecular conformation. Reactivity: The primary amine in this compound is more nucleophilic than the ketone in the target molecule, enabling distinct reaction pathways (e.g., acylation vs. keto-enol tautomerism) .

Functional Group Comparison

4-Cyclopropylbutan-2-one

- Structure: Shares the cyclopropyl and ketone groups but lacks the amino substituent.

- Key Differences: The absence of an amine reduces polarity and hydrogen-bonding capacity, likely lowering solubility in polar solvents. Reduced synthetic utility for further derivatization compared to the amino-functionalized analog.

Hypothetical Physicochemical Properties

| Property | 1-Amino-4-cyclopropylbutan-2-one | 4-Phenylbutan-2-amine | 3-Amino-1-phenylbutane |

|---|---|---|---|

| Molecular Weight | ~141.2 g/mol | ~149.2 g/mol | ~163.3 g/mol |

| Polarity | High (amine + ketone) | Moderate (amine) | Moderate (amine) |

| Water Solubility | Moderate | Low | Low |

| Reactivity | Ketone oxidation, amine acylation | Amine acylation | Amine acylation |

| Metabolic Stability | High (cyclopropyl) | Moderate (phenyl) | Moderate (phenyl) |

Note: Data inferred from structural analogs and substituent trends .

Research Findings and Limitations

- Biological Activity : Cyclopropyl groups in the target compound may enhance resistance to oxidative metabolism compared to phenyl analogs, prolonging half-life in vivo.

- Synthetic Challenges : The strained cyclopropane ring could complicate synthesis, requiring specialized reagents (e.g., Simmons-Smith conditions).

- Knowledge Gaps: Direct experimental data on this compound are scarce. Most comparisons rely on structural extrapolation and analogous compounds listed in supplier databases .

生物活性

1-Amino-4-cyclopropylbutan-2-one (ACB) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by an amino group, a cyclopropyl moiety, and a carbonyl functionality, presents a fascinating area for research in medicinal chemistry and pharmacology. The aim of this article is to explore the biological activity of ACB, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C7H13NO

Molecular Weight: 129.19 g/mol

IUPAC Name: 1-amino-4-cyclopropylbutan-2-one

The structural configuration of ACB allows it to participate in various chemical reactions, which can be pivotal for its biological interactions. It can undergo oxidation to form 1-amino-4-cyclopropylbutan-2-one and reduction to yield 1-amino-4-cyclopropylbutane.

The biological activity of ACB is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction: The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This could lead to alterations in metabolic pathways.

- Receptor Binding: The cyclopropyl group may influence the binding affinity and specificity towards receptors, impacting signal transduction pathways.

These interactions suggest that ACB could act as a modulator in various biochemical processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to ACB exhibit antimicrobial properties. For instance, derivatives containing cyclopropyl groups have shown efficacy against certain bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

ACB has been investigated for its potential neuroprotective effects. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

-

Case Study on Antimicrobial Activity:

A study evaluated the antimicrobial effects of several cyclopropyl-containing compounds, including ACB. The results demonstrated significant inhibition of Staphylococcus aureus growth at concentrations ranging from 10 to 50 µg/mL. The mechanism was attributed to interference with the bacterial cell membrane integrity . -

Neuroprotection in Cell Models:

In vitro studies using neuronal cell lines showed that ACB could reduce cell death induced by glutamate toxicity. The protective effect was associated with the modulation of calcium influx and reduction of reactive oxygen species (ROS) production .

Research Findings

The following table summarizes key findings from various studies on the biological activity of ACB:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。